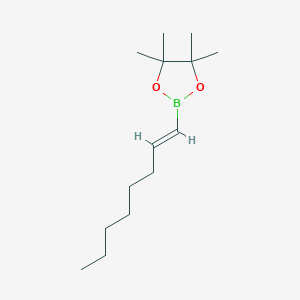

trans-4,4,5,5-Tetrametil-2-oct-1-enil-1,3,2-dioxaborolano

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related boron-containing compounds often involves reactions that introduce the boron moiety into organic frameworks, providing functional groups essential for further transformations. For example, the preparation of 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane through a continuous flow process from trimethylsilylpropyne and isopropyl pinacol borate demonstrates the scalability and efficiency of boron compound syntheses (Fandrick et al., 2012).

Molecular Structure Analysis

The molecular structure of boron-containing compounds like trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane reveals a boron atom connected to an oxygen and carbon framework, contributing to its reactivity and application in organic synthesis. The X-ray crystallography study of a similar compound, 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, provides insights into its crystalline structure and the absence of significant intermolecular or intramolecular interactions involving the boron atom (Coombs et al., 2006).

Chemical Reactions and Properties

Boron compounds like trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane participate in various chemical reactions, including cross-coupling reactions that form carbon-carbon bonds. The Suzuki–Miyaura cross-coupling is a notable example, where boron compounds act as reagents to couple with organohalides under palladium catalysis. The selective synthesis of (E)-triethyl(2-arylethenyl)silane derivatives showcases the utility of boron compounds in facilitating carbon-carbon bond formation with high selectivity and yield (Battace et al., 2005).

Aplicaciones Científicas De Investigación

- Boriación en Enlaces C-H Bencílicos: El éster de pinacol de ácido E-octen-1-ilborónico se puede utilizar en reacciones de boriación catalizadas por paladio para funcionalizar enlaces C-H bencílicos en alquilbencenos, produciendo pinacol bencil boronatos .

- Hidroboración de Alquinos y Alquenos: Participa en reacciones de hidroboración con alquinos o ariles y alquenos, facilitado por catalizadores de metales de transición .

- El éster de pinacol de ácido E-octen-1-ilborónico sirve como material de partida para la preparación de derivados arilo y heteroarilo. Estos derivados se forman a través de formaciones de enlaces C-C y C-hetero, expandiendo el conjunto de herramientas para la síntesis orgánica .

- Los investigadores han empleado este compuesto en la síntesis de nuevos copolímeros basados en benzotiadiazol y unidades de areno ricas en electrones. Estos copolímeros exhiben un comportamiento óptico y electroquímico interesante .

- En el contexto de la terapia para la diabetes, los hidrogel inteligentes capaces de liberar insulina en condiciones hiperglucémicas son cruciales. Algunos hidrogel poliméricos basados en ácido bórico, incluido el éster de pinacol de ácido E-octen-1-ilborónico, se han investigado por su potencial en la administración de insulina .

- Los investigadores han explorado ATH utilizando catalizadores de Noyori-Ikariya para reducir derivados de acetofenona que contienen Bpin. La posición del compuesto en relación con el grupo Bpin afecta la enantioselectividad de la reducción .

- El éster de pinacol de ácido E-octen-1-ilborónico se ha utilizado en una arilación "doble" de Heck-Mizoroki, lo que lleva a β,β-diarilvinilboronatos. Estos vinilboronatos pueden reaccionar con haluros de arilo adicionales para formar sistemas Π-extendidos. Este enfoque se ha aplicado para preparar dendrímeros conjugados .

Reacciones de Boriación

Síntesis de Derivados Arilo y Heteroarilo

Propiedades Ópticas y Electroquímicas

Hidrogel Inteligente para la Administración de Insulina

Hidrogenación Transferida Asimétrica (ATH)

Dendrímeros Conjugados y Sistemas Π-Extendidos

Mecanismo De Acción

Target of Action

Similar compounds are often used in the field of proteomics research .

Mode of Action

A related compound, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is known to be used for borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It’s also used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Biochemical Pathways

The related reactions such as borylation and hydroboration mentioned above could potentially affect various biochemical pathways, depending on the specific alkylbenzenes, alkynes, and alkenes involved .

Result of Action

Given its potential use in proteomics research , it may be involved in the study of protein structures and functions.

Propiedades

IUPAC Name |

4,4,5,5-tetramethyl-2-[(E)-oct-1-enyl]-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27BO2/c1-6-7-8-9-10-11-12-15-16-13(2,3)14(4,5)17-15/h11-12H,6-10H2,1-5H3/b12-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQTOSGTXAFJZSJ-VAWYXSNFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/CCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80420707 |

Source

|

| Record name | trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83947-55-1 |

Source

|

| Record name | trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Amino-1-[3-(cyclopentyloxy)-4-methoxybenzyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B64313.png)

![6-Methylisoxazolo[5,4-b]pyridin-3-ol](/img/structure/B64315.png)

![4-[(4-Aminophenyl)(113C)methyl]aniline](/img/structure/B64329.png)